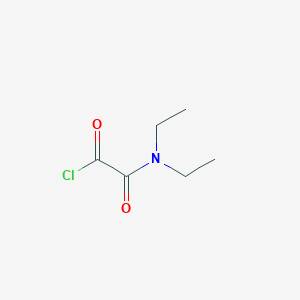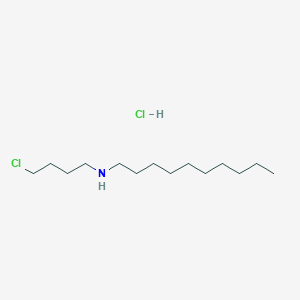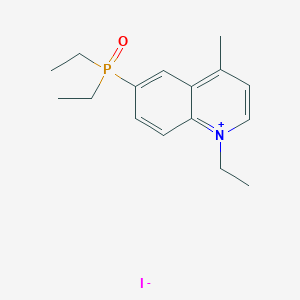
lithium;4-chlorobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4-chlorobut-1-ene is an organolithium compound with the molecular formula C4H7ClLi It is a derivative of 4-chlorobut-1-ene, where a lithium atom is bonded to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;4-chlorobut-1-ene can be synthesized through the reaction of 4-chlorobut-1-ene with lithium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:
- Dissolving 4-chlorobut-1-ene in anhydrous ether or tetrahydrofuran (THF).
- Adding lithium metal to the solution.
- Stirring the mixture at low temperatures (around -78°C) to facilitate the reaction.
- Isolating the product by filtration and removing the solvent under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors equipped with cooling systems to maintain low temperatures.
- Employing automated systems for the addition of reagents and control of reaction conditions.
- Implementing purification steps, such as distillation or crystallization, to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4-chlorobut-1-ene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition reactions: The compound can participate in addition reactions with alkenes and alkynes.
Polymerization: It can initiate polymerization reactions, particularly with conjugated dienes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and carbonyl compounds. Reactions are typically carried out in polar aprotic solvents like THF.
Addition reactions: Reagents such as alkenes, alkynes, and dienes are used. Conditions may vary depending on the specific reaction.
Polymerization: Catalysts like Ziegler-Natta or metallocene complexes are employed to control the polymerization process.
Major Products
Nucleophilic substitution: Products include substituted alkanes and alcohols.
Addition reactions: Products vary based on the reactants but can include complex organic molecules.
Polymerization: Products are polymers with varying properties depending on the monomers used.
Applications De Recherche Scientifique
Lithium;4-chlorobut-1-ene has several applications in scientific research:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material science: The compound is employed in the production of polymers and other advanced materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: this compound is used in catalytic processes to facilitate various chemical reactions.
Mécanisme D'action
The mechanism of action of lithium;4-chlorobut-1-ene involves its reactivity as a nucleophile and its ability to form organometallic intermediates. The lithium atom enhances the nucleophilicity of the carbon chain, allowing it to attack electrophilic centers in other molecules. This reactivity is exploited in various synthetic and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorobut-1-ene: The parent compound without the lithium atom.
Lithium butyl: A similar organolithium compound with a butyl group instead of a chlorobutene group.
Lithium alkyls: A broader class of organolithium compounds with different alkyl groups.
Uniqueness
Lithium;4-chlorobut-1-ene is unique due to the presence of both a lithium atom and a chlorobutene group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
85370-33-8 |
|---|---|
Formule moléculaire |
C4H6ClLi |
Poids moléculaire |
96.5 g/mol |
Nom IUPAC |
lithium;4-chlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl.Li/c1-2-3-4-5;/h1,3-4H2;/q-1;+1 |
Clé InChI |
UAEOFXLLEWEIKM-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=[C-]CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
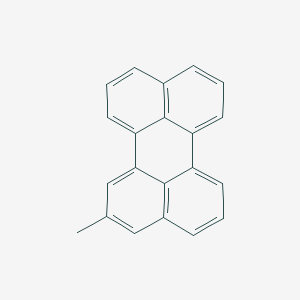

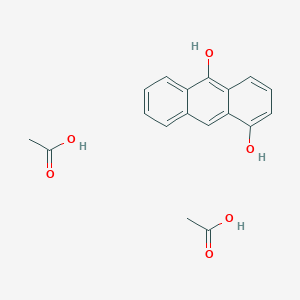

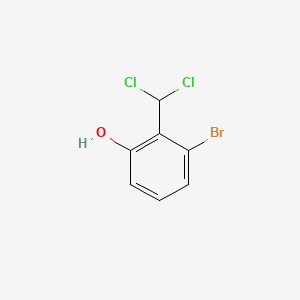
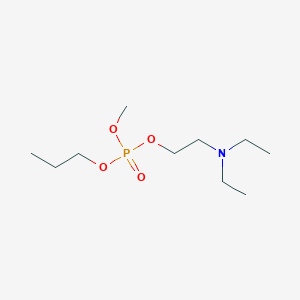
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
